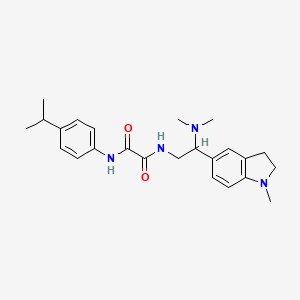
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C23H30N4O
- Molecular Weight : Approximately 394.52 g/mol
- Functional Groups : Oxalamide, dimethylamino group, and an indoline moiety.
These structural components contribute to its potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with oxalamide structures exhibit various biological activities. The following mechanisms are particularly relevant for this compound:
- DNA Intercalation : The compound's ability to intercalate into DNA may play a crucial role in its antitumor activity. Studies suggest that the presence of planar aromatic systems enhances this interaction, leading to disruption of DNA replication and transcription processes .
- Antitumor Activity : Compounds similar to this compound have been shown to exhibit significant antitumor effects in various cancer cell lines. The oxalamide moiety is believed to enhance cytotoxicity through apoptosis induction and cell cycle arrest .
- Receptor Modulation : The dimethylamino group may facilitate interactions with various receptors, potentially modulating neurotransmitter systems or other signaling pathways involved in cellular responses.
Pharmacological Effects
The pharmacological profile of this compound suggests several therapeutic applications:
- Anticancer Agents : The compound has shown promise as an anticancer agent in preclinical studies due to its capacity to induce apoptosis in tumor cells .
- Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it may also exhibit neuropharmacological properties, warranting further investigation into its effects on the central nervous system.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Showed that compounds with similar oxalamide structures effectively inhibited tumor growth in vivo models. |
| Study 3 | Investigated the pharmacokinetics and bioavailability, indicating favorable absorption profiles and metabolic stability. |
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-16(2)17-6-9-20(10-7-17)26-24(30)23(29)25-15-22(27(3)4)18-8-11-21-19(14-18)12-13-28(21)5/h6-11,14,16,22H,12-13,15H2,1-5H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKNNMXYTAKUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














